2,2,3-Trifluoro-succinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

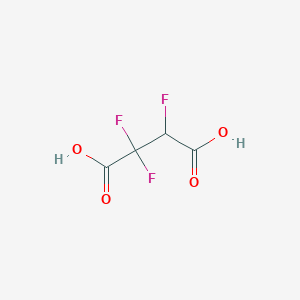

2,2,3-Trifluoro-succinic acid is an organic compound with the molecular formula C4H3F3O4 It is a derivative of butanedioic acid, where three hydrogen atoms are replaced by fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluoro-succinic acid typically involves the fluorination of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to enhance yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Acid-Base Reactivity and Salt Formation

Fluorination significantly lowers the pKa of carboxylic acids due to electron-withdrawing effects. For example:

The trifluoro substituents in 2,2,3-trifluoro-succinic acid likely reduce its pKa further, enhancing its ability to form salts with bases (e.g., alkali metals or amines). Such salts could serve as intermediates in coordination chemistry or catalysis.

Esterification and Amidation

Fluorinated succinic acids readily undergo esterification or amidation. For instance:

-

2-Fluorophenyl esters : Succinic acid derivatives form esters under standard conditions (e.g., coupling with fluorophenols via DCC/DMAP) .

-

Amide derivatives : Reaction with amines (e.g., benzylamine) in the presence of EDCl/HOBt yields fluorinated amides, useful in drug design.

Decarboxylation and Thermal Stability

Thermal decomposition of fluorinated succinic acids may proceed via decarboxylation at elevated temperatures. For example:

-

2,3-Dibromo-succinic acid decomposes at ~275°C to form maleic anhydride .

-

Trifluoro substituents likely lower the activation energy for decarboxylation, producing trifluorinated alkenes or CO₂.

Electrochemical Reactions

Fluorinated dicarboxylic acids participate in electrochemical carboxylation. Key findings from analogous systems include:

-

Electrochemical double carboxylation : Fluorinated alkenes react with CO₂ under cathodic reduction to form diacids .

-

Radical pathways : Fluorinated succinic acids may act as electron-deficient substrates in radical-mediated reactions (e.g., with CO₂- ⁻) .

Biological Interactions

While not directly studied, fluorinated succinic acids can inhibit mitochondrial enzymes:

-

Complex II inhibition : Analogues like 2,3-dibromo-succinic acid suppress succinate dehydrogenase (SDH), disrupting the TCA cycle .

-

Adiposity modulation : Succinic acid derivatives alter mitochondrial respiration and lipid metabolism , suggesting potential bioactivity for the trifluoro variant.

Key Research Gaps

-

Direct experimental data on this compound’s reactivity is absent in the reviewed literature.

-

Stability under acidic/basic conditions and regioselectivity in reactions require further study.

Aplicaciones Científicas De Investigación

2,2,3-Trifluoro-succinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2,2,3-Trifluoro-succinic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.

Comparación Con Compuestos Similares

- 2,2,2-Trifluorobutanedioic acid

- 2,3,3-Trifluorobutanedioic acid

- 2,2,3,3-Tetrafluorobutanedioic acid

Comparison: 2,2,3-Trifluoro-succinic acid is unique due to the specific positioning of the fluorine atoms, which influences its chemical properties and reactivity. Compared to its similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where other compounds may not be as effective.

Propiedades

Número CAS |

664-66-4 |

|---|---|

Fórmula molecular |

C4H3F3O4 |

Peso molecular |

172.06 g/mol |

Nombre IUPAC |

2,2,3-trifluorobutanedioic acid |

InChI |

InChI=1S/C4H3F3O4/c5-1(2(8)9)4(6,7)3(10)11/h1H,(H,8,9)(H,10,11) |

Clave InChI |

ONVXOMZCAAXUJR-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)F |

SMILES canónico |

C(C(=O)O)(C(C(=O)O)(F)F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.